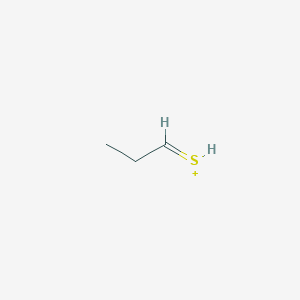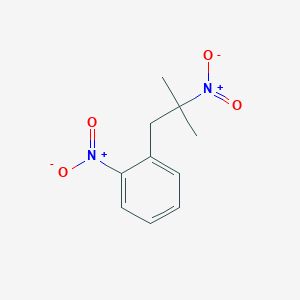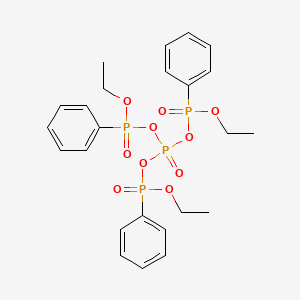
Phosphoric acid, trianhydride with ethyl hydrogen phenylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, trianhydride with ethyl hydrogen phenylphosphonate is a complex organophosphorus compound This compound is characterized by the presence of both phosphoric acid and phosphonate groups, making it a unique entity in the realm of organophosphorus chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, trianhydride with ethyl hydrogen phenylphosphonate typically involves the reaction of phosphoric acid derivatives with ethyl hydrogen phenylphosphonate. One common method includes the use of dialkyl or diaryl phosphonates, which undergo dealkylation under acidic conditions (e.g., hydrochloric acid) or via the McKenna procedure (a two-step reaction involving bromotrimethylsilane followed by methanolysis) .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, trianhydride with ethyl hydrogen phenylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., hydrogen peroxide). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphoric acid derivatives, while substitution reactions can produce various organophosphorus compounds.
Scientific Research Applications
Phosphoric acid, trianhydride with ethyl hydrogen phenylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique properties make it useful in studying biochemical pathways and enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties
Mechanism of Action
The mechanism by which phosphoric acid, trianhydride with ethyl hydrogen phenylphosphonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Phosphoric acid: A simpler compound with similar acidic properties.
Phosphonic acid: Shares the phosphonate functional group but lacks the complexity of the trianhydride structure.
Pyrophosphoric acid: Contains multiple phosphoric acid units but differs in its overall structure and reactivity.
Properties
CAS No. |
64058-56-6 |
|---|---|
Molecular Formula |
C24H30O10P4 |
Molecular Weight |
602.4 g/mol |
IUPAC Name |
tris[ethoxy(phenyl)phosphoryl] phosphate |
InChI |
InChI=1S/C24H30O10P4/c1-4-29-35(25,22-16-10-7-11-17-22)32-38(28,33-36(26,30-5-2)23-18-12-8-13-19-23)34-37(27,31-6-3)24-20-14-9-15-21-24/h7-21H,4-6H2,1-3H3 |
InChI Key |
XJXGQHKYZDZYHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1)OP(=O)(OP(=O)(C2=CC=CC=C2)OCC)OP(=O)(C3=CC=CC=C3)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


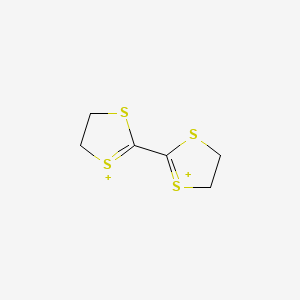
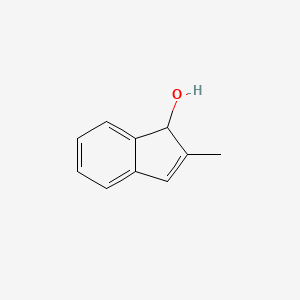
![2(3H)-Benzothiazolethione, 3-[[(4-methyl-2-pyridinyl)amino]methyl]-](/img/structure/B14488732.png)
![4-[(2Z)-2-(2-Hydroxy-3-methyl-4-oxonaphthalen-1(4H)-ylidene)hydrazino]benzoic acid](/img/structure/B14488735.png)
![4-Benzoyl-6-[2-(4-ethylphenyl)hydrazinylidene]-3-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14488744.png)
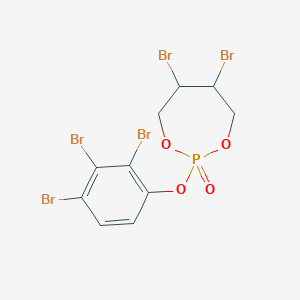



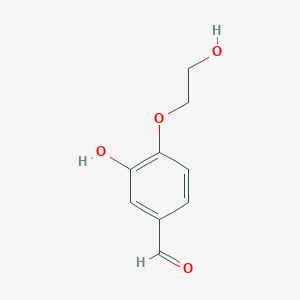
![1,1'-[(4-Anilinophenyl)azanediyl]di(propan-2-ol)](/img/structure/B14488776.png)
